molecular formula C19H24N6O2 B2473907 N-(2-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide CAS No. 1798619-78-9

N-(2-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide

Cat. No. B2473907
CAS RN: 1798619-78-9
M. Wt: 368.441
InChI Key: AJSXOVYPBKYJEB-UHFFFAOYSA-N
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Description

N-(2-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been found to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme that plays a crucial role in numerous cellular processes, including cell differentiation, proliferation, and apoptosis.

Scientific Research Applications

Anti-Tubercular Agents

Research into substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives has shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Compounds from this series exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential as potent anti-tubercular agents. The study emphasizes the non-toxic nature of these compounds to human cells and their suitability for further development based on molecular docking studies (Srinivasarao et al., 2020).

Antibacterial and Biofilm Inhibitors

In another study, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains, with minimal inhibitory concentration (MIC)/minimal bactericidal concentration (MBC) values showcasing their effectiveness. These compounds also exhibited significant biofilm inhibition activities, suggesting their potential use in treating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

properties

IUPAC Name

N-[2-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-23(2)17-12-16(13-21-22-17)24-8-10-25(11-9-24)18(26)14-20-19(27)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSXOVYPBKYJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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